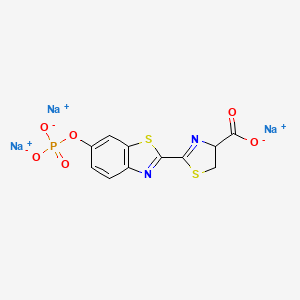
D-Luciferin phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Luciferin phosphate is a derivative of D-Luciferin, a naturally occurring compound found in bioluminescent organisms such as fireflies. This compound is widely used in scientific research due to its ability to produce light through a chemical reaction catalyzed by the enzyme luciferase. The light emission is utilized in various applications, including bioimaging, gene expression studies, and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Luciferin phosphate typically involves the phosphorylation of D-Luciferin. One common method is the reaction of D-Luciferin with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
D-Luciferin phosphate undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by luciferase, this compound is oxidized in the presence of oxygen, adenosine triphosphate (ATP), and magnesium ions (Mg2+), resulting in light emission.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield D-Luciferin.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Requires luciferase, oxygen, ATP, and Mg2+.
Hydrolysis: Can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Involves nucleophiles such as amines or alcohols.
Major Products
Oxidation: Produces oxyluciferin and light.
Hydrolysis: Yields D-Luciferin.
Substitution: Forms various substituted derivatives of D-Luciferin.
科学研究应用
D-Luciferin phosphate has a wide range of applications in scientific research:
Bioimaging: Used in in vivo imaging to monitor biological processes in real-time.
Gene Expression Studies: Acts as a reporter molecule to study gene expression and regulation.
Drug Discovery: Utilized in high-throughput screening assays to identify potential drug candidates.
Environmental Monitoring: Employed in biosensors to detect pollutants and toxins.
作用机制
The mechanism of action of D-Luciferin phosphate involves its oxidation by luciferase. The enzyme catalyzes the conversion of this compound to oxyluciferin in the presence of oxygen, ATP, and Mg2+. This reaction produces light, which can be detected and measured. The light emission is proportional to the amount of this compound present, making it a valuable tool for quantitative analysis.
相似化合物的比较
Similar Compounds
Coelenterazine: Another bioluminescent substrate used in marine organisms.
Bacterial Luciferin: Found in bioluminescent bacteria.
Cypridina Luciferin: Used by certain marine organisms.
Uniqueness
D-Luciferin phosphate is unique due to its high quantum yield and stability, making it ideal for various applications. Unlike other luciferins, it is widely used in terrestrial organisms and has been extensively studied, providing a wealth of knowledge about its properties and applications.
属性
IUPAC Name |
trisodium;2-(6-phosphonatooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N2O6PS2.3Na/c14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEBIRLVIOBC-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2Na3O6PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13393471.png)
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13393474.png)
![1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393476.png)
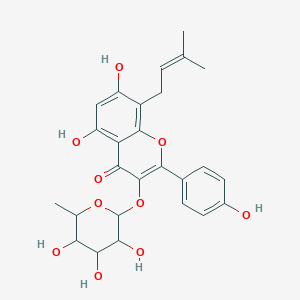
![[5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate](/img/structure/B13393489.png)
![(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate](/img/structure/B13393493.png)
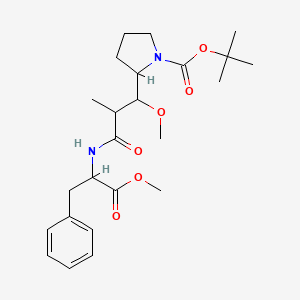

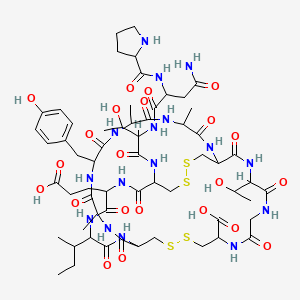
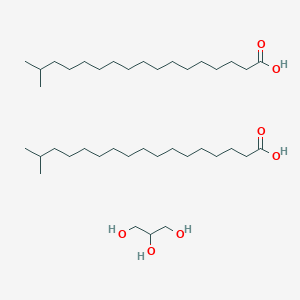

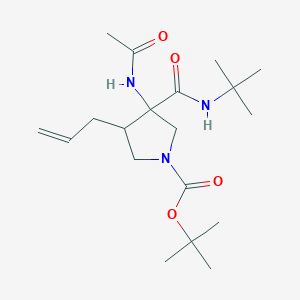

![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)
